An In-depth Technical Guide to 4-Hydroxy Mepivacaine-d3: Chemical Properties and Applications
An In-depth Technical Guide to 4-Hydroxy Mepivacaine-d3: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy Mepivacaine-d3, a key stable isotope-labeled internal standard for the quantification of mepivacaine and its metabolites. This document details its chemical characteristics, metabolic pathway, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Chemical Properties
4-Hydroxy Mepivacaine-d3 is the deuterated form of 4-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic mepivacaine. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.
| Property | Value |
| Chemical Name | N-(4-hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide |
| Synonyms | 4'-Hydroxy Mepivacaine-d3 |
| Molecular Formula | C₁₅H₁₉D₃N₂O₂ |
| Molecular Weight | 265.37 g/mol |
| CAS Number | 1323251-06-4 |
| Unlabeled CAS Number | 616-66-0 |
| Appearance | Solid |
| Purity | Typically ≥98% |
Metabolic Pathway of Mepivacaine
Mepivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic routes are aromatic hydroxylation and N-demethylation. Hydroxylation, mediated predominantly by CYP1A2 and to a lesser extent by CYP3A4, results in the formation of 3-Hydroxy Mepivacaine and 4-Hydroxy Mepivacaine. These phenolic metabolites are then typically conjugated with glucuronic acid before excretion.
Experimental Protocol: Quantification of Mepivacaine and 4-Hydroxy Mepivacaine in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the simultaneous quantification of mepivacaine and its metabolite, 4-hydroxy mepivacaine, in human plasma using 4-Hydroxy Mepivacaine-d3 as an internal standard. This method is based on established principles of bioanalytical method development and validation.
Materials and Reagents
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Mepivacaine hydrochloride reference standard
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4-Hydroxy Mepivacaine reference standard
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4-Hydroxy Mepivacaine-d3 internal standard
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HPLC-grade methanol, acetonitrile, and water
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Formic acid (LC-MS grade)
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Ammonium acetate
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Human plasma (drug-free)
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Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Preparation of Standards and Quality Control Samples
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of mepivacaine, 4-hydroxy mepivacaine, and 4-Hydroxy Mepivacaine-d3 in methanol.
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Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.
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Internal Standard (IS) Working Solution: Prepare a working solution of 4-Hydroxy Mepivacaine-d3 (e.g., 100 ng/mL) in 50% methanol.
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Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve a calibration curve range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation
The following is a representative protein precipitation protocol. Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 2 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mepivacaine | 247.2 | 98.1 |
| 4-Hydroxy Mepivacaine | 263.2 | 98.1 |
| 4-Hydroxy Mepivacaine-d3 (IS) | 266.2 | 101.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and should be optimized by direct infusion of the individual compounds.
Data Analysis and Quantification
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The concentration of mepivacaine and 4-hydroxy mepivacaine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.
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A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Conclusion
4-Hydroxy Mepivacaine-d3 is an essential tool for the accurate and precise quantification of mepivacaine and its primary hydroxylated metabolite in biological matrices. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. The provided metabolic pathway and representative experimental protocol serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis.
